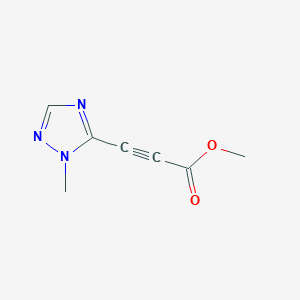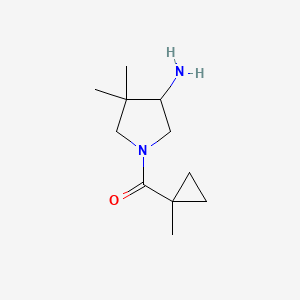
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is a synthetic organic compound with the molecular formula C₁₁H₂₀N₂O It is characterized by a pyrrolidine ring substituted with a dimethyl group and a methylcyclopropanecarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Methylcyclopropanecarbonyl Group: This step involves the acylation of the pyrrolidine ring with a methylcyclopropanecarbonyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolizine: A bicyclic compound with potential biological activity.
Uniqueness
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylcyclopropanecarbonyl groups enhances its stability and reactivity, making it a valuable compound for research and development.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-10(2)7-13(6-8(10)12)9(14)11(3)4-5-11/h8H,4-7,12H2,1-3H3 |
InChI 键 |
MGXPZJQBJFFFDV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1N)C(=O)C2(CC2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




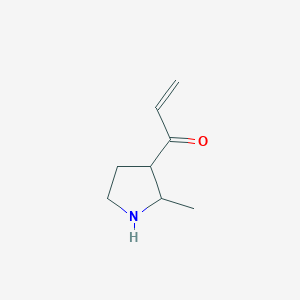
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)

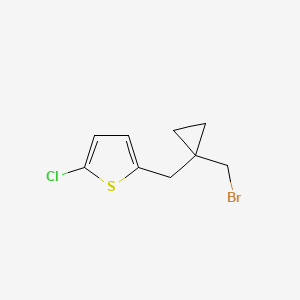

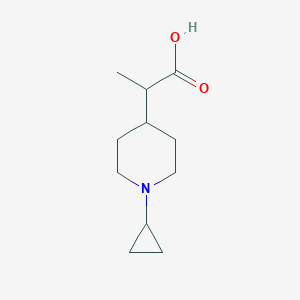
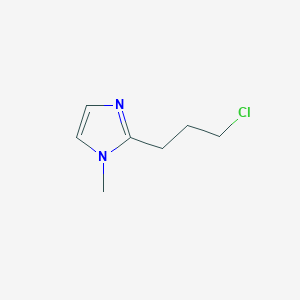
![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
